Motualevic acid F

Beschreibung

The Significance of Marine Organisms as Sources of Bioactive Chemical Compounds

The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. Marine organisms, particularly invertebrates such as sponges, have evolved unique biochemical pathways to survive in diverse and competitive ecosystems. sphinxsai.comtandfonline.com This has led to the production of a remarkable array of secondary metabolites with complex and often unprecedented chemical structures. researchgate.net These natural products are not essential for the basic metabolic processes of the organism but rather serve specialized functions such as defense against predators, competition for space, and communication. sphinxsai.com

For decades, scientists have been exploring this chemical diversity in the quest for new therapeutic agents. tandfonline.com Marine sponges, being sessile filter-feeders, have proven to be particularly prolific sources of bioactive compounds, producing a wide range of chemical classes including nucleosides, terpenes, sterols, cyclic peptides, and alkaloids. nih.govencyclopedia.pub These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. tandfonline.comnih.gov The discovery of novel marine-derived compounds continues to be a vital component of drug discovery programs, offering the potential to address urgent global health challenges, such as the rise of antibiotic-resistant bacteria. nih.gov

Overview of Azirine-Containing Natural Products and Their Unique Structural Motifs

Among the vast collection of marine natural products, those containing an azirine ring are a rare and intriguing class of compounds. nih.gov The 2H-azirine ring is a three-membered, unsaturated heterocycle containing a nitrogen atom, which imparts significant ring strain. skbu.ac.in This inherent strain makes them reactive and valuable as synthetic intermediates in organic chemistry.

Naturally occurring azirines are not common, with only a limited number having been identified to date. nih.govskbu.ac.in One of the earliest examples is azirinomycin, an antibiotic isolated from the soil bacterium Streptomyces aureus. skbu.ac.innih.gov In the marine environment, a small family of long-chain 2H-azirine carboxylates has been discovered, primarily from sponges of the genus Dysidea. nih.govontosight.ai These compounds, such as dysidazirine and antazirine, feature a long hydrocarbon chain attached to the azirine ring, a motif that contributes to their biological activity. nih.govontosight.ai The unique structural features and potent bioactivities of these molecules have made them fascinating targets for both isolation and total synthesis efforts. researchgate.net

Positioning of Motualevic Acid F as a Prominent Long-Chain 2H-Azirine-2-Carboxylic Acid

This compound stands out as a significant member of the azirine-containing natural products. nih.govrsc.org Isolated from the marine sponge Siliquariaspongia sp. collected in Fiji, it was the very first long-chain 2H-azirine-2-carboxylic acid to be discovered in nature. nih.govcapes.gov.brfigshare.com Its discovery expanded the known structural diversity of this rare class of compounds. nih.gov

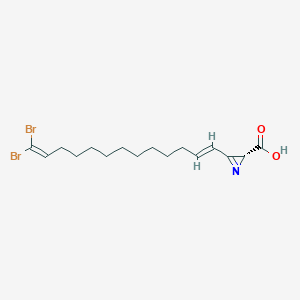

The chemical structure of this compound is (E)-3-(13,13-dibromotrideca-1,12-dienyl)-2H-azirine-2-carboxylic acid. nih.gov A key feature that distinguishes it from many other related compounds is the presence of a free carboxylic acid at the C-2 position of the azirine ring. nih.govrsc.org This functional group has been shown to be crucial for its biological activity. nih.govrsc.org Research has demonstrated that this compound exhibits inhibitory activity against Staphylococcus aureus and, notably, methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in the development of new antibiotics. nih.govrsc.orgresearchgate.net The methyl ester of this compound, also known as (4E)-R-antazirine, displays significantly reduced antimicrobial activity, further emphasizing the importance of the carboxylic acid moiety. nih.govrsc.org

Detailed Research Findings

This compound was one of seven new antibacterial compounds isolated from the marine sponge Siliquariaspongia sp. nih.govcapes.gov.br Its structure was elucidated through spectroscopic methods, including 1D and 2D NMR, and its molecular formula was established as C16H23Br2NO2 by high-resolution electrospray ionization mass spectrometry (HR-ESIMS). nih.gov The absolute configuration at the C-2 position of the azirine ring was determined to be R based on its strong levorotatory optical activity. nih.gov

Antimicrobial assays revealed that this compound is a potent inhibitor of both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net This activity is particularly significant given the pressing need for new drugs to combat antibiotic-resistant pathogens. nih.gov

Below are interactive data tables summarizing the key information about this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H23Br2NO2 | nih.gov |

| Structure | (E)-3-(13,13-dibromotrideca-1,12-dienyl)-2H-azirine-2-carboxylic acid | nih.gov |

| Stereochemistry | 2R configuration | nih.gov |

| Source Organism | Siliquariaspongia sp. (marine sponge) | nih.govcapes.gov.br |

| Appearance | Not specified in the provided context |

| Optical Rotation | [α]D −75.0 | nih.gov |

Table 2: Biological Activity of this compound

| Target Organism | Activity | Concentration/Dosage | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibits growth | 1.2–10.9 µg/mL | nih.govcapes.gov.brfigshare.com |

Eigenschaften

Molekularformel |

C16H23Br2NO2 |

|---|---|

Molekulargewicht |

421.2 g/mol |

IUPAC-Name |

(2R)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylic acid |

InChI |

InChI=1S/C16H23Br2NO2/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19-13)16(20)21/h9,11-12,15H,1-8,10H2,(H,20,21)/b11-9+/t15-/m1/s1 |

InChI-Schlüssel |

XWKHPPWOUIGVPT-SLZMIMFISA-N |

Isomerische SMILES |

C(CCCC/C=C/C1=N[C@H]1C(=O)O)CCCCC=C(Br)Br |

Kanonische SMILES |

C(CCCCC=CC1=NC1C(=O)O)CCCCC=C(Br)Br |

Herkunft des Produkts |

United States |

Discovery, Isolation, and Taxonomic Origin

Identification of the Producer Organism: Siliquariaspongia sp.

The source organism of motualevic acid F was identified as a marine sponge belonging to the genus Siliquariaspongia. researchgate.netnih.govcapes.gov.brresearchgate.netmdpi.com This sponge is a member of the lithistid demosponges, which are known to be exceptionally rich sources of novel and bioactive marine natural products. nih.govmdpi.com A voucher specimen of the producing organism has been deposited at the Natural History Museum in London, United Kingdom, for future reference. amazonaws.com The genus Siliquariaspongia has been repeatedly identified as a source of unique metabolites with significant biological activities. mdpi.com

Geographical and Ecological Context of Isolation

The specific specimen of Siliquariaspongia sp. that yielded this compound was collected from the waters of Fiji. researchgate.netmdpi.com The collection took place around the Motualevu reef at a depth of approximately 40 meters. nih.govamazonaws.com Marine sponges, including those from the order Lithistida, are often found to host symbiotic microorganisms, such as bacteria, which are believed to be the true producers of many of the bioactive compounds isolated from the sponge itself. mdpi.com

Methodologies for Bioactivity-Guided Isolation and Purification

The isolation of this compound was guided by its antimicrobial activity, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). researchgate.netnih.govamazonaws.com The process began with the collection and freeze-drying of the sponge material.

Extraction and Initial Fractionation

The dried sponge was sequentially extracted with water (H₂O) and a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂), yielding crude aqueous and organic extracts. nih.gov

Both crude extracts demonstrated inhibitory activity against S. aureus and MRSA in a disk diffusion assay. nih.gov

The active aqueous extract was then partitioned between n-butanol (n-BuOH) and water. amazonaws.com

The active organic extract underwent a sequential liquid-liquid partitioning process. amazonaws.com

Chromatographic Purification The purification process involved multiple chromatographic steps, with fractions at each stage being tested for bioactivity to guide the separation.

The n-butanol-soluble material from the aqueous extract and the chloroform-soluble material from the organic extract were both subjected to size-exclusion chromatography on a Sephadex LH-20 column, using a 3:1 mixture of methanol and water as the mobile phase. nih.govamazonaws.com

Active fractions from this step were combined and further purified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov

The final purification by reverse-phase HPLC, eluting with a gradient of 65–85% methanol in water containing 0.05% trifluoroacetic acid (TFA), yielded the pure compounds, including this compound (designated as compound 6). nih.gov

The structure of this compound was ultimately determined to be (E)-3-(13,13-dibromotrideca-1,12-dienyl)-2H-azirine-2-carboxylic acid through spectroscopic analysis. nih.gov

Elucidation of Chemical Structure and Absolute Stereochemistry

Application of Advanced Spectroscopic Techniques for Structure Determination

The planar structure of motualevic acid F was established as (E)-3-(13,13-dibromotrideca-1,12-dienyl)-2H-azirine-2-carboxylic acid through the comprehensive use of advanced spectroscopic methods. nih.gov

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in piecing together the molecular framework of this compound. nih.gov Analysis of the ¹H NMR spectrum revealed key signals, including three olefinic protons and a two-proton singlet in the downfield region. nih.gov

Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed to establish the connectivity between protons and carbons. nih.govamazonaws.com These experiments confirmed the presence of an ω-brominated tetradecadienoic acid moiety, similar to that found in other motualevic acids, but notably lacked the signals corresponding to a glycine residue that are present in motualevic acids A-D. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound (CD₃OD, 500 MHz)

| Position | δC (ppm) | δH (ppm) |

|---|---|---|

| 2 | 30.5 | 3.05 (s) |

| 3 | 165.2 | |

| 4 | 148.2 | 6.84 (dt, J=15.3, 7.3 Hz) |

| 5 | 131.7 | 6.00 (d, J=15.3 Hz) |

| 6 | 33.8 | 2.29 (q, J=7.3 Hz) |

| 7 | 29.3 | 1.45 (m) |

| 8 | 30.4 | 1.34 (m) |

| 9 | 30.4 | 1.34 (m) |

| 10 | 30.2 | 1.34 (m) |

| 11 | 29.8 | 1.50 (m) |

| 12 | 34.9 | 2.76 (t, J=7.3 Hz) |

| 13 | 139.7 | 6.50 (t, J=7.3 Hz) |

| 14 | 89.9 | |

| 1' | 170.8 |

Data sourced from Keffer et al., 2009. nih.gov

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) was crucial in determining the molecular formula of this compound. nih.gov The mass spectrum showed a characteristic isotopic pattern for two bromine atoms. nih.gov The observed [M-H]⁻ ions at m/z 418.0009, 419.9980, and 421.9957 were consistent with a molecular formula of C₁₆H₂₃Br₂NO₂. nih.gov This formula necessitates four degrees of unsaturation, which was accounted for by the double bonds and the azirine ring identified by NMR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (e.g., 1D and 2D NMR, HSQC, HMBC, COSY)

Determination of Absolute Configuration via Chiral Analysis

The absolute configuration of the single chiral center at position C-2 of the azirine ring was determined through polarimetry. nih.gov this compound was found to be strongly levorotatory, with a specific rotation value of [α]D -75.0. nih.gov This negative optical rotation indicated a 2R configuration for the stereocenter. nih.gov This assignment was further supported by the specific rotation of its methyl ester derivative, (4E)-R-antazirine, which also showed a negative value ([α]D -7.3), confirming the 2R configuration. nih.gov

Structural Relationships and Distinctions within the Motualevic Acid Series

This compound is a unique member of the motualevic acid family (A-F), which are all isolated from the marine sponge Siliquariaspongia sp. nih.govmdpi.com The primary distinction of this compound is the presence of a 2H-azirine-2-carboxylic acid moiety. nih.govresearchgate.net In contrast, motualevic acids A-D are glycyl conjugates of (E)-14,14-dibromotetradeca-2,13-dienoic acid. nih.govacs.orgacs.orgebi.ac.uk Motualevic acid E is the free (E)-14,14-dibromotetradeca-2,13-dienoic acid itself, lacking the glycine or azirine functionality. nih.gov The presence of a free carboxylic acid group in both motualevic acid A and F appears to be important for their antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net

Comparative Structural Analysis with Other Natural 2H-Azirine-2-Carboxylic Acids (e.g., Azirinomycin, Dysidazirine)

This compound belongs to a rare class of natural products containing a 2H-azirine ring. skbu.ac.in A comparison with other known natural 2H-azirine-2-carboxylic acids highlights its unique structural features.

Azirinomycin : Isolated from the bacterium Streptomyces aureus, azirinomycin (3-methyl-2H-azirine-2-carboxylic acid) has a much simpler structure with a methyl group at the C-3 position of the azirine ring. skbu.ac.inwikipedia.orgwiktionary.org Its molecular formula is C₄H₅NO₂. wikipedia.orgwiktionary.org Unlike the long lipid chain of this compound, azirinomycin possesses a small alkyl substituent. skbu.ac.inwikipedia.org

Dysidazirine : Originally isolated from the marine sponge Dysidea fragilis, dysidazirine is structurally more similar to this compound as it also contains a long lipid chain attached to the azirine ring. ontosight.aiwikipedia.org However, a key difference is that dysidazirine is a methyl ester, not a free carboxylic acid. ontosight.aiontosight.ai Furthermore, the lipid chain in dysidazirine is typically a pentadec-1-enyl group and is not halogenated, unlike the dibrominated chain in this compound. nih.govontosight.ai

The discovery of this compound as the first long-chain 2H-azirine-2-carboxylic acid expands the structural diversity of this class of natural products. nih.govresearchgate.net The presence of the free carboxylic acid and the dibrominated lipid chain are distinguishing features that likely contribute to its specific biological activities. nih.govresearchgate.net

Chemical Synthesis and Analog Preparation

Early Synthetic Efforts and Challenges in Accessing 2H-Azirine-2-Carboxylic Acids

The synthesis of 2H-azirine-2-carboxylic acids, the structural class to which motualevic acid F belongs, has historically been a significant challenge for organic chemists. researchgate.net The inherent strain of the three-membered azirine ring, coupled with the reactivity of the carboxylic acid functionality, makes these molecules susceptible to decomposition and rearrangement. wikipedia.orgnih.gov Early methods often suffered from low yields, limited substrate scope, and the use of harsh reaction conditions. nih.gov

Prior to the development of more targeted strategies, the hydrolysis of the corresponding methyl esters was a primary, albeit often inefficient, route to access these acids. researchgate.netnih.gov For instance, the synthesis of 3-phenyl-2H-azirine-2-carboxylic acid was achieved through the hydrolysis of its methyl ester, but the poor availability of the starting ester and the strongly basic conditions required for the hydrolysis limited the broad applicability of this approach. researchgate.netnih.gov These early efforts underscored the need for milder and more efficient methods to construct the 2H-azirine-2-carboxylic acid core.

Total Synthesis of this compound and Related Congeners

The first total synthesis of this compound, along with its congeners motualevic acids A–E and antazirine isomers, marked a significant achievement in the field. researchgate.netresearchgate.netmolaid.com These synthetic endeavors not only provided access to these rare natural products for further biological evaluation but also showcased the successful application of a strategic combination of key chemical reactions. researchgate.net

Strategic Synthetic Pathways and Key Reaction Methodologies

A common strategy for the total synthesis of motualevic acids involves a multi-step sequence starting from commercially available materials. researchgate.netresearchgate.net Key reactions that have proven instrumental in these syntheses include:

Wittig Olefination: This reaction is crucial for the construction of carbon-carbon double bonds with control over stereochemistry, a key feature in the long aliphatic chain of motualevic acids. researchgate.netnih.gov

Corey-Fuchs Reaction: This two-step process is employed to convert aldehydes into terminal alkynes, which can then be further elaborated. researchgate.netresearchgate.net It involves the formation of a dibromo-olefin followed by treatment with a strong base. researchgate.net

Neber Reaction: The Neber reaction is a pivotal step for the formation of the 2H-azirine ring itself from an oxime precursor. researchgate.netrsc.orgnih.gov This reaction has been a cornerstone in the synthesis of various azirine-containing natural products. rsc.org

Amide Coupling: For congeners like motualevic acids A-D, which are amino acid conjugates, standard amide coupling protocols are used to link the carboxylic acid moiety with the respective amino acid. researchgate.netresearchgate.net

The synthesis of motualevic acid E often serves as a key intermediate, which can then be elaborated to furnish other members of the motualevic acid family. researchgate.netmolaid.com For example, the first total synthesis of this compound was accomplished via the base-mediated hydrolysis of the methyl ester of antazirine. skbu.ac.in

Development of Asymmetric Synthetic Routes for Stereocontrol

Achieving stereocontrol during the synthesis of chiral molecules like this compound is of paramount importance. While the initial total syntheses often produced racemic mixtures, significant efforts have been directed towards the development of asymmetric synthetic routes. These methods aim to produce a single enantiomer of the target molecule, which is crucial for understanding its specific biological activity.

Key developments in this area include:

Asymmetric Neber Reaction: The use of chiral catalysts, such as alkaloids, in the Neber reaction has been explored to induce enantioselectivity in the formation of the 2H-azirine ring. acs.orguc.pt However, the enantiomeric excesses achieved with this method have sometimes been modest. acs.org

Base-Induced Elimination from Chiral Precursors: An effective method for preparing enantiomerically pure 2H-azirine 2-carboxylate esters involves the base-induced elimination of sulfenic acid from nonracemic N-sulfinylaziridine 2-carboxylate esters. acs.orgnih.gov This approach has been successfully applied to the asymmetric synthesis of related marine antibiotics like dysidazirine. acs.orgnih.gov

Reductive Kinetic Resolution: A more recent approach involves the kinetic resolution of racemic 2H-azirines using a copper hydride catalyst. researchgate.netchemrxiv.orgresearchgate.net This method allows for the preparation of both enantioenriched N-H aziridine-2-carboxylates and the corresponding unreacted enantioenriched 2H-azirines. researchgate.netchemrxiv.orgresearchgate.net

These asymmetric strategies represent a significant advancement, providing access to stereochemically defined 2H-azirine-2-carboxylic acids for more precise biological and medicinal chemistry studies. nih.govhilarispublisher.comtcichemicals.comresearchgate.net

Preparation of Structural Analogues and Derivatives for Research Purposes

The synthesis of structural analogues and derivatives of this compound is crucial for investigating structure-activity relationships (SAR) and identifying the key pharmacophoric elements. nih.gov By systematically modifying different parts of the molecule, researchers can gain insights into the features responsible for its biological activity.

A variety of analogues have been prepared, focusing on modifications to both the long aliphatic chain and the amino acid or carboxylic acid terminus. nih.govnih.gov For instance, analogues with shorter or modified fatty acid chains have been synthesized to probe the importance of the chain length and the terminal dibromo-olefin moiety for antimicrobial activity. nih.gov Similarly, conjugation with different amino acids or other polar groups has been explored to understand the role of the headgroup in biological function. nih.govnih.gov The preparation of these analogues often utilizes the same key synthetic reactions employed in the total synthesis of the natural product itself. researchgate.netnih.gov

Novel Methodologies for 2H-Azirine-2-Carboxylic Acid Scaffold Construction

Recognizing the challenges associated with traditional methods, researchers have actively sought novel and more efficient ways to construct the 2H-azirine-2-carboxylic acid scaffold. rsc.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.net A particularly noteworthy development is the use of iron(II) chloride (FeCl2) as a catalyst for the isomerization of 5-chloroisoxazoles. nih.govrsc.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.netrsc.org

This FeCl2-catalyzed isomerization provides a high-yielding route to 2H-azirine-2-carbonyl chlorides, which are versatile intermediates. nih.govrsc.orgresearchgate.netnih.govbeilstein-journals.orgresearchgate.netrsc.org These acyl chlorides can then be readily hydrolyzed to afford the desired 2H-azirine-2-carboxylic acids in a one-pot procedure. nih.govrsc.orgnih.govrsc.org This methodology has proven effective for a range of 3-aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids and represents a significant improvement over older methods in terms of yield, efficiency, and substrate scope. nih.govrsc.orgnih.govrsc.org The development of such novel synthetic strategies continues to facilitate the exploration of this important class of heterocyclic compounds. mdpi.combeilstein-journals.orgacs.org

Biosynthetic Investigations

Proposed Biogenetic Origins of Motualevic Acid F

This compound was first identified as a natural product isolated from the marine sponge Siliquariaspongia sp. nih.govacs.orgresearchgate.net. It is the first long-chain 2H-azirine-2-carboxylic acid discovered in nature. nih.govacs.org The proposed biogenesis of this compound is believed to commence with a lipid precursor. nih.gov

Specifically, research suggests that the biosynthesis likely starts from a glycyl lipid conjugate. nih.gov The co-isolation of motualevic acids A-D, which are glycyl conjugates of (E)-14,14-dibromotetradeca-2,13-dienoic acid, from the same sponge supports this hypothesis. nih.govacs.org These related compounds strongly suggest that a brominated fatty acid linked to a glycine unit serves as a key intermediate. This precursor undergoes a series of transformations to ultimately yield the distinctive azirine ring of this compound. nih.gov

Table 1: Proposed Precursors in this compound Biosynthesis

| Precursor/Intermediate | Proposed Role | Supporting Evidence |

|---|---|---|

| (E)-14,14-dibromotetradeca-2,13-dienoic acid | Core fatty acid backbone | Structural component of co-isolated Motualevic acids A-D. nih.gov |

| Glycyl Lipid Conjugate | Direct precursor to the azirine ring | Proposed starting point for cyclization, based on co-metabolites. nih.gov |

Enzymatic and Chemical Transformations in the Biosynthesis of the 2H-Azirine Moiety

The formation of the highly strained 2H-azirine ring is a key biosynthetic step. While the specific enzymes responsible for this transformation have not yet been identified, a plausible chemical mechanism has been proposed. researchgate.net The leading hypothesis suggests that the 2H-azirine-2-carboxylic acid found in Siliquariaspongia sp. is formed via a base-induced intramolecular cyclization of a glycyl lipid precursor. nih.gov

This proposed pathway involves the following key transformations:

Activation: The glycyl lipid conjugate is the starting substrate.

Intramolecular Cyclization: A base-catalyzed reaction is thought to initiate an intramolecular attack, leading to the formation of the three-membered ring.

Elimination: Subsequent elimination steps result in the formation of the C=N double bond characteristic of the 2H-azirine moiety. researchgate.net

This proposed intramolecular cyclization and elimination stand as a plausible route to the azirine ring. researchgate.net It is important to note that as of now, no biosynthetic gene cluster (BGC) has been definitively linked to the production of these azirine-containing natural products. researchgate.net The total synthesis of this compound has been achieved, with key steps including the Neber reaction to form the azirine ring, which can provide insights into possible biochemical logic. researchgate.netskbu.ac.in

Comparative Biosynthetic Routes of Marine Azirine Natural Products

The proposed biosynthesis of this compound from Siliquariaspongia sp. shows notable differences when compared to other marine azirine natural products, such as those isolated from the sponge Dysidea fragilis. nih.govresearchgate.net These comparisons highlight the diverse strategies nature employs to construct the azirine ring.

A primary distinction lies in the final functional group and the proposed mechanism. This compound is a 2H-azirine-2-carboxylic acid. nih.gov In contrast, azirines from Dysidea fragilis, such as dysidazirine and the antazirines, are 2H-azirine-2-carboxylate esters. nih.govresearchgate.net

For the azirine methyl esters found in Dysidea fragilis, a different biosynthetic route has been hypothesized. This pathway is thought to involve a "cryptic halogenation" process. nih.govresearchgate.net Another hypothesis for the formation of the azirine-carboxylate family of natural products involves enzyme-catalyzed free-radical halogenation, followed by the elimination of hydrohalic acid. researchgate.net This contrasts with the proposed base-induced cyclization of a glycyl lipid precursor for this compound. nih.gov

Table 2: Comparison of Proposed Biosynthetic Routes for Marine Azirines

| Feature | This compound (Siliquariaspongia sp.) | Antazirines/Dysidazirine (Dysidea fragilis) |

|---|---|---|

| Final Product Class | 2H-Azirine-2-carboxylic acid nih.gov | 2H-Azirine-2-carboxylate ester researchgate.net |

| Proposed Precursor | Glycyl lipid conjugate nih.gov | Lipid precursor (non-glycyl) researchgate.net |

| Proposed Key Mechanism | Base-induced intramolecular cyclization and elimination nih.govresearchgate.net | Cryptic halogenation or enzyme-catalyzed radical halogenation followed by elimination nih.govresearchgate.net |

Mechanistic Insights into Biological Activity and Structure-activity Relationships

Mechanisms of Antimicrobial Action of Motualevic Acid F

This compound, a novel long-chain 2H-azirine-2-carboxylic acid isolated from the marine sponge Siliquariaspongia sp., demonstrates significant antimicrobial properties, particularly against resilient pathogens like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govnih.govresearchgate.net Its unique chemical structure, featuring a strained three-membered azirine ring, is central to its biological function.

In disk diffusion assays, this compound showed potent inhibition against S. aureus and MRSA at loadings as low as 2 µ g/disk and 5 µ g/disk , respectively. researchgate.net In stark contrast, its methyl ester, (R,E)-antazirine, was completely inactive against these strains even at a high concentration of 50 µ g/disk . researchgate.net This significant drop in activity upon esterification highlights that the presence of the free carboxyl group is a critical determinant for its antibacterial efficacy. researchgate.netnih.gov The observation that esters of other related bioactive compounds, such as azirinomycin, also exhibit much lower antimicrobial activity further substantiates the indispensable role of the carboxyl group in this class of molecules. researchgate.net These findings suggest that the carboxyl group is directly involved in the compound's interaction with its microbial target or is crucial for its transport into the bacterial cell. nih.gov

While the precise molecular target of this compound remains under investigation, its chemical structure provides significant clues about its mechanism of action. The high ring strain and inherent electrophilicity of the 2H-azirine ring are key to its reactivity. It is proposed that the azirine ring can act as a Michael acceptor, enabling it to react with biological nucleophiles such as the cysteine or lysine residues found in microbial proteins. This covalent modification of essential proteins could disrupt their function, leading to bacterial cell death.

Recent computational studies have provided further insight, suggesting that this compound functions as an amphipathic molecule. These investigations predict that the carboxy-2H-azirine "head" is hydrophilic, while the long lipid tail is hydrophobic. This structure may facilitate the disruption of microbial membrane integrity or inhibit membrane-associated proteins. The amphipathic nature could allow the molecule to embed within the bacterial cell membrane, positioning the reactive azirine headgroup to interact with critical targets at the membrane-cytosol interface.

Investigation of the Indispensable Role of the Carboxyl Group in Bioactivity

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies on motualevic acids and their synthetic analogues have provided a clearer picture of the chemical features required for antimicrobial potency. These studies have primarily explored modifications to the amino acid or amine conjugates and the long fatty acid chain. nih.gov

A foundational finding from all SAR studies is the necessity of a free carboxylic acid. nih.govnih.gov Synthetic analogues where the terminal carboxyl group was replaced or modified showed significantly diminished or completely abolished activity. For instance, analogues designed with a net charge of -2, such as aspartic acid and diacetic acid conjugates, were found to be inactive against all tested bacterial strains. nih.gov Likewise, a conjugate featuring a permanently positive charge (a quaternary ammonium group) was also inactive, indicating that a specific, likely neutral or single negative charge, is optimal for activity. nih.gov

Modifications to the amino acid portion of related motualevic acid conjugates revealed that hydrophobicity and structure in this region are important. A leucine conjugate proved to be the most potent of all tested analogues, with Minimum Inhibitory Concentration (MIC) values below 3 µg/mL against both S. aureus and MRSA. nih.gov In contrast, aromatic amino acid conjugates showed variable activity; a phenylglycine conjugate was only modestly active, while a phenylalanine conjugate demonstrated good activity, particularly against vancomycin-resistant Enterococcus (VRE). nih.gov

Conversely, modifications to the fatty acid portion of the molecule were generally found to be detrimental to antibacterial activity. A truncated glycyl conjugate analogue was inactive, demonstrating the importance of the long lipid tail for the compound's function. nih.gov

Comparative Biological Activity of Naturally Occurring and Synthesized Analogues

The antimicrobial activities of this compound and its related natural and synthetic analogues have been evaluated against several clinically significant bacterial strains. The data reveals a clear structure-activity relationship, with this compound being one of the most potent compounds in the series, especially among the naturally occurring azirines. nih.govresearchgate.net Its activity is particularly noteworthy against MRSA. nih.gov

Motualevic acid A, a glycyl conjugate, also shows strong activity against S. aureus and MRSA, though generally requiring slightly higher concentrations than this compound. nih.govnih.gov Motualevic acid E, which is the free acid of the lipid portion of Motualevic Acid A, exhibits greatly diminished potency, underscoring the importance of the specific structural context of the carboxyl group. nih.gov The synthetic leucine conjugate of motualevic acid E stands out as a highly potent derivative, showing improved activity over the natural product Motualevic Acid A in some cases. nih.gov

Advanced Research Approaches and Future Perspectives

Computational Chemistry Applications in Understanding Reactivity and Molecular Interactions

Computational chemistry has emerged as a powerful tool for investigating the properties and behaviors of complex molecules like Motualevic acid F and other 2H-azirine-2-carboxylic acids. These in silico methods provide valuable insights that complement experimental findings.

Molecular Dynamics Simulations for Membrane Partitioning Studies

Molecular dynamics (MD) simulations are instrumental in understanding how molecules like this compound, which possess long hydrophobic tails, interact with and partition into cell membranes. nih.govresearchgate.net These simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions.

Recent studies have employed MD simulations to investigate the membrane partitioning of a set of carboxy-2H-azirine natural products. researchgate.netacs.org By developing parameters for the 2H-azirine functional group within the CHARMM36 force field, researchers have been able to perform metadynamics simulations to model the partitioning of these compounds from an aqueous solution into a model bacterial membrane. nih.govresearchgate.netacs.org These simulations have revealed that the carboxy-2H-azirine group is strongly hydrophilic. nih.govresearchgate.net This hydrophilicity imparts an amphipathic character to long-chain natural products like this compound, similar to known membrane-embedding molecules. nih.govresearchgate.net

The simulations predict that for long-chain analogs, the carboxy-2H-azirine headgroup remains near the phosphate layer of the membrane, while the hydrophobic tail embeds itself within the membrane core. nih.govresearchgate.net In contrast, a 2H-azirine compound lacking the long alkyl chain was found to partition completely into the aqueous solution. nih.govresearchgate.net These findings suggest that the long lipid chain of this compound is crucial for its interaction with bacterial membranes, a key aspect of its antimicrobial activity. researchgate.net The membrane model used in these simulations often consists of a mixture of palmitoyloleoyl phosphatidylethanolamine (POPE) and palmitoyloleoyl phosphatidylglycerol (POPG), which effectively mimics the inner bacterial membrane. chemrxiv.org

Quantum Chemical Calculations for Mechanistic Elucidation and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and conformational preferences of molecules. nih.govdergipark.org.tr These methods have been applied to study 2H-azirine-2-carboxylic acids to elucidate reaction mechanisms and analyze their stable conformations. chemrxiv.org

For instance, DFT calculations can be used to determine the energies of frontier molecular orbitals (HOMO and LUMO), which helps in predicting the chemical stability and reactivity of a compound. dergipark.org.tr Such calculations have been used to study the dimerization of acetic acid and can be similarly applied to understand the intermolecular interactions of this compound. mdpi.com Furthermore, quantum chemical methods are employed to develop and validate force field parameters used in MD simulations, ensuring the accuracy of the simulations. nih.gov These calculations can predict the electrophilicity and nucleophilicity of different atoms within the 2H-azirine ring, which is essential for understanding its chemical reactions. acs.orgnih.gov

Development of Advanced Analytical Techniques for Comprehensive Characterization and Purity Assessment

The unique and often strained structure of 2H-azirines necessitates the use of advanced analytical techniques for their thorough characterization and purity assessment. researchgate.netasianpharmtech.com The inherent instability of some azirines can pose a challenge, requiring mild and efficient analytical methods. researchgate.net

A variety of spectroscopic and spectrometric methods are employed to elucidate the structure of these compounds. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the molecular structure. nih.govrsc.org Infrared (IR) spectroscopy is also used to identify characteristic functional groups, with the C=N bond of the azirine ring showing a strong band in the range of 1763–1781 cm⁻¹. nih.gov

For purity assessment, techniques like High-Performance Liquid Chromatography (HPLC) are utilized. researchgate.net In some cases, Gas Chromatography (GC) analysis can also be applied. scispace.com The development of new derivatization reagents, such as 4-nitrophenyl-2H-azirine, has expanded the analytical toolbox for studying carboxylic acid metabolites, offering high reproducibility and robustness. nih.gov This approach allows for the rapid and stable formation of an amide bond, facilitating the analysis of complex biological samples. nih.gov

The synthesis of 2H-azirine-2-carboxylic acids often involves the isomerization of 5-chloroisoxazoles. nih.govrsc.orgbeilstein-journals.orgbeilstein-journals.org The progress of these reactions and the purity of the resulting products are monitored using the aforementioned analytical techniques.

Prospects for Investigating Novel Biological Targets and Therapeutic Applications of 2H-Azirine-2-Carboxylic Acids

Natural products containing the 2H-azirine-2-carboxylic acid moiety, such as this compound, are of significant interest due to their broad-spectrum antimicrobial activity. nih.govacs.orgontosight.ai This provides a strong foundation for the development of new therapeutic agents. nih.govontosight.ai

This compound, isolated from the marine sponge Siliquariaspongia sp., has demonstrated inhibitory activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govacs.orgresearchgate.net Other natural 2H-azirines like azirinomycin and dysidazirine also exhibit antimicrobial and cytotoxic properties. nih.govontosight.airesearchgate.net The antibacterial activity of these compounds highlights their potential in combating antibiotic-resistant pathogens, a pressing global health issue. acs.org

The mechanism of action for many of these compounds is still under investigation, but their ability to interact with bacterial membranes is thought to be a key factor. nih.govresearchgate.net Some 2H-azirine derivatives are also being explored for their potential as inhibitors of enzymes like cysteine proteases. tandfonline.com The development of synthetic methods to produce a variety of 2H-azirine-2-carboxylic acids allows for structure-activity relationship (SAR) studies, which are crucial for optimizing their biological activity and identifying new therapeutic targets. acs.orgresearchgate.net For example, it has been observed that the presence of a carboxyl group is important for the antibacterial effects of these compounds. researchgate.net

Challenges and Future Directions in 2H-Azirine Chemistry and Natural Product Drug Discovery

Despite the promise of 2H-azirines, there are several challenges in their study and application. The high strain of the three-membered ring can lead to instability, making their synthesis and handling difficult. researchgate.netacs.org The synthesis of 2H-azirines from vinyl azides, for example, can be risky due to the explosive nature of the starting materials. beilstein-journals.org

Future research in this area will likely focus on several key directions:

Development of Safer and More Efficient Synthetic Methods: The use of flow chemistry and microfluidic reactors is a promising approach to mitigate the risks associated with the synthesis of 2H-azirines, allowing for better control and scalability. beilstein-journals.org

Exploration of Novel Biological Targets: While the antibacterial properties of 2H-azirines are well-documented, further research is needed to identify their specific molecular targets and mechanisms of action. researchgate.net This will enable the rational design of more potent and selective drugs.

Expansion of Chemical Diversity: The synthesis of new and diverse 2H-azirine derivatives is crucial for exploring a wider range of biological activities and for conducting comprehensive SAR studies. researchgate.net This includes the preparation of compounds that are currently difficult to synthesize. nitech.ac.jp

Advancements in Drug Discovery Technologies: The integration of "smart screening" methods, robotic separation, metabolic engineering, and synthetic biology will accelerate the discovery and development of new drugs from natural products like this compound. biomedpharmajournal.org

The unique chemical space offered by 2H-azirine-2-carboxylic acids presents exciting opportunities for the discovery of novel therapeutics. nih.govresearchgate.net Overcoming the existing challenges through innovative research will be key to unlocking their full potential.

Q & A

Q. What is the structural basis of Motualevic acid F's antimicrobial activity?

this compound contains a unique 2H-azirine-2-carboxylic acid core linked to a brominated fatty acid chain. The carboxyl group is critical for its inhibitory activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as ester derivatives show significantly reduced potency . Structural analysis via NMR (e.g., COSY and HMBC correlations) confirms the presence of a free carboxylic acid at C-1' and bromine atoms at C-12/C-14, which likely enhance membrane penetration or target binding .

Q. How was this compound isolated, and what are its natural sources?

It was first isolated from the marine sponge Siliquaria spongia using bioassay-guided fractionation. The isolation protocol typically involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques (e.g., HPLC with UV detection) to purify bioactive fractions. Taxonomic identification of the sponge and ecological context (e.g., geographic location) should be documented to ensure reproducibility .

Q. What experimental models are used to assess its antimicrobial activity?

Standard methods include:

- Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus ATCC 29213) and MRSA strains.

- Time-kill curve studies to evaluate bactericidal vs. bacteriostatic effects.

- Cytotoxicity assays (e.g., mammalian cell lines like HEK293) to rule off-target effects. Activity is pH-dependent due to the carboxylic acid group, requiring buffered media for consistent results .

Advanced Research Questions

Q. How can synthetic challenges in producing azirine-2-carboxylic acids be addressed?

Traditional methods rely on hydrolysis of methyl esters under strongly basic conditions, which risks decomposition. A recent FeCl₂-mediated synthesis route improves yields by stabilizing reactive intermediates. Key steps include:

- Protecting group strategies for the carboxylic acid during azirine ring formation.

- Optimizing reaction temperature (≤0°C) to prevent side reactions.

- Characterization via high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm stereochemistry .

Q. What mechanistic hypotheses explain the role of the carboxyl group in bioactivity?

Proposed mechanisms include:

- Ionization at physiological pH : The deprotonated carboxyl group may enhance binding to bacterial targets (e.g., penicillin-binding proteins) via electrostatic interactions.

- Structural rigidity : The carboxyl group stabilizes the azirine ring, maintaining a planar conformation critical for target recognition. Mutagenesis studies or computational docking (e.g., molecular dynamics simulations) could validate these hypotheses .

Q. How can contradictory data on ester derivatives' inactivity be reconciled?

Esters (e.g., methyl or ethyl esters) lack the ionizable carboxyl group, reducing solubility and membrane permeability. However, exceptions may arise from:

- Steric hindrance : Bulky ester groups blocking active site access.

- Metabolic instability : Ester hydrolysis in vivo may restore activity in some models. Comparative studies using isosteric analogs (e.g., amides) and pharmacokinetic profiling (e.g., plasma stability assays) are recommended .

Q. What strategies improve the reproducibility of this compound bioassays?

- Standardize compound purity : Use HPLC (>95% purity) and nuclear magnetic resonance (NMR) to confirm identity.

- Control for batch variability : Natural product extracts may differ due to sponge collection season or location.

- Validate assay conditions : Include positive controls (e.g., vancomycin for MRSA) and document media composition (e.g., cation-adjusted Mueller-Hinton broth) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H, ¹³C, COSY, and HMBC for structural elucidation.

- Mass spectrometry : HRMS to confirm molecular formula.

- Chromatography : HPLC-DAD/MS for purity assessment.

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. How should researchers design studies to explore structure-activity relationships (SAR)?

- Synthesize analogs with modifications to the azirine ring, fatty acid chain, or carboxyl group.

- Test analogs in parallel with the parent compound using standardized MIC assays.

- Use multivariate analysis (e.g., principal component analysis) to correlate structural features with activity .

Q. What are the best practices for reporting bioactivity data?

- Include raw data (e.g., inhibition zone diameters, MIC values) and statistical analysis (e.g., SD, p-values).

- Disclose assay limitations (e.g., narrow spectrum of activity, cytotoxicity thresholds).

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.